5-Carboxy-eddha
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85120-53-2 |
|---|---|
Molecular Formula |
C20H20N2O10 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3-[carboxy-[2-[[carboxy-(5-carboxy-2-hydroxyphenyl)methyl]amino]ethylamino]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C20H20N2O10/c23-13-3-1-9(17(25)26)7-11(13)15(19(29)30)21-5-6-22-16(20(31)32)12-8-10(18(27)28)2-4-14(12)24/h1-4,7-8,15-16,21-24H,5-6H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
CSYBRFPVPBZLCX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)C(=O)O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)C(=O)O)O)C(=O)O)O |
Synonyms |
5-carboxy-EDDHA 5-carboxyethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) |
Origin of Product |
United States |
Advanced Analytical Techniques for Characterization and Quantification of 5 Carboxy Eddha and Its Metal Chelates
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods are fundamental in the analysis of 5-Carboxy-EDDHA, offering detailed insights into its molecular structure and its interactions with metal ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment and Impurity Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound and its analogues. emerypharma.comconicet.gov.ar Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the chemical structure and identifying impurities that may arise during the synthesis process. researchgate.netcsic.esnih.gov
1D NMR, particularly ¹H NMR, provides information on the chemical environment of protons within the molecule. For chelating agents like EDDCHA, ¹H NMR can be used to confirm the presence of the desired structural motifs and to quantify the purity of the ligand. acs.orgnih.gov However, commercial preparations of EDDHA-related compounds often contain a mixture of regioisomers and other byproducts. researchgate.netresearchgate.net These impurities can be challenging to identify with 1D NMR alone due to signal overlap.
This is where 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), become invaluable. emerypharma.com COSY experiments reveal proton-proton coupling networks, helping to establish connectivity within the molecule. emerypharma.comyoutube.com This is particularly useful for differentiating between isomers. For instance, 2D NMR has been successfully used to identify isomers of EDDHMA in commercial fertilizers. researchgate.netnih.gov The structural assignment of impurities is often tentative due to the complexity of the spectra and the lack of pure standards for comparison. researchgate.netnih.gov
Impurity profiling by NMR is a critical aspect of quality control for commercial chelating agents. conicet.gov.arbiomedres.us Studies have shown that commercial fertilizers can contain unreacted starting materials, such as p-hydroxybenzoic acid in the case of EDDCHA synthesis. nih.govresearchgate.net NMR spectroscopy, often in conjunction with other techniques like HPLC, allows for the detection and potential quantification of these impurities. nih.govua.es The ability of NMR to provide detailed structural information without the need for a reference standard for every compound makes it a cornerstone in the comprehensive analysis of this compound. conicet.gov.ar
Table 1: Application of NMR Spectroscopy in the Analysis of EDDHA Analogues
| NMR Technique | Application | Key Findings |
|---|---|---|
| 1D ¹H NMR | Purity assessment and quantification of the main component. acs.orgnih.gov | Provides characteristic signals for the protons in the this compound structure, allowing for purity estimation against a known standard. |
| 2D COSY | Structural elucidation and isomer differentiation. emerypharma.comyoutube.com | Establishes correlations between coupled protons, aiding in the assignment of complex spin systems and distinguishing between positional isomers. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and non-volatile compounds like this compound and its metal chelates. umd.eduresearchgate.net It allows for the determination of molecular weights and the study of metal-ligand complexes in solution. researchgate.netstressphysiology.com
In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating fine droplets. umd.edu As the solvent evaporates, charged analyte molecules are released into the gas phase and directed into the mass analyzer. umd.edu For this compound, analysis is typically performed in negative ion mode, where deprotonation of the carboxylic and phenolic groups occurs, leading to the observation of ions such as [M-H]⁻ or [M-2H]²⁻. acs.org
ESI-MS is particularly powerful for characterizing metal chelates. The technique can directly observe the metal-ligand complex, providing information on the stoichiometry of the chelate. For example, the 1:1 complex of Fe(III) with this compound can be readily identified. The isotopic pattern of the metal ion (e.g., iron) in the mass spectrum serves as a definitive confirmation of the metal's presence in the complex. researchgate.net
When coupled with tandem mass spectrometry (MS/MS), ESI can provide structural information through collision-induced dissociation (CID). researchgate.netresearchgate.net In a CID experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern can be used to distinguish between isomers and to elucidate the structure of unknown byproducts. researchgate.net The high sensitivity of ESI-MS also allows for the detection of trace-level impurities in this compound preparations. researchgate.net
Table 2: ESI-MS Parameters for the Analysis of EDDHA-type Chelates
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Ionization Mode | Negative Ion | Promotes the formation of deprotonated molecular ions [M-nH]ⁿ⁻, which are characteristic of acidic compounds like this compound. acs.org |
| Capillary Voltage | 3-5 kV | Creates the electrospray and facilitates the ionization process. |
| Nebulizing Gas | Nitrogen | Aids in desolvation of the charged droplets. |
| Drying Gas Temperature | 100-300 °C | Promotes solvent evaporation from the electrospray droplets. umd.edu |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule. muanalysis.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. mdpi.com
The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its chemical structure. The presence of carboxylic acid groups is indicated by a broad O-H stretching band typically in the region of 3500-2500 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹. spectroscopyonline.com The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching of the ethylenediamine (B42938) backbone and the C-O stretching of the phenolic and carboxylic groups also produce distinct signals. wjrr.org
FTIR can also be used to study the formation of metal chelates. Upon chelation with a metal ion like Fe(III), the vibrational frequencies of the functional groups involved in bonding will shift. For instance, the C=O stretching frequency of the carboxylate group is expected to shift to a lower wavenumber upon coordination to the metal center. spectroscopyonline.com These shifts provide evidence of the metal-ligand interaction.
While FTIR is an excellent tool for qualitative analysis and structural confirmation, it is generally less suited for the quantification of individual components in a mixture compared to chromatographic techniques. However, it remains a valuable and accessible method for routine identification and quality control of this compound. muanalysis.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | ~3400 (broad) |
| Carboxylic Acid O-H | Stretching | 3500-2500 (very broad) spectroscopyonline.com |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | 2950-2850 |
| Carboxylic Acid C=O | Stretching | ~1700 spectroscopyonline.comresearchgate.net |
| Aromatic C=C | Stretching | 1600-1450 |
| Carboxylate C-O | Asymmetric & Symmetric Stretching | 1650-1540 & 1450-1360 (upon deprotonation) spectroscopyonline.com |
Spectrophotometric Methods: Titration and UV-Visible Absorption
Spectrophotometric methods, including titrations and UV-Visible absorption spectroscopy, are widely used for the quantitative analysis of this compound and its metal chelates. stressphysiology.comsci-hub.se These techniques are often simpler and more accessible than chromatographic or mass spectrometric methods.
UV-Visible absorption spectroscopy is based on the principle that molecules containing chromophores (unsaturated functional groups) absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.uklibretexts.org The aromatic rings and carboxylic acid groups in this compound act as chromophores. researchgate.net The formation of a metal chelate, particularly with transition metals like iron, often leads to the appearance of new, intense absorption bands in the visible region, which are responsible for the characteristic color of the complex. researchgate.net The intensity of this absorption, as described by the Beer-Lambert law, is directly proportional to the concentration of the chelate, allowing for its quantification. shu.ac.uk For instance, the Fe(III)-EDDCHA complex can be quantified by measuring its absorbance at a specific wavelength, often around 480 nm. acs.orgnih.govresearchgate.net
Spectrophotometric titration is a robust method for determining the purity of the this compound ligand and for studying the stoichiometry of its metal complexes. acs.org In this technique, a solution of the ligand is titrated with a standard solution of a metal ion, such as Fe(III). The absorbance at a wavelength where the metal chelate absorbs strongly (e.g., 480 nm) is monitored throughout the titration. nih.gov The endpoint of the titration, which corresponds to the complete complexation of the ligand, can be determined from the inflection point of the titration curve. This allows for the calculation of the concentration of the active chelating agent in the sample. acs.org
Table 4: UV-Visible Spectrophotometric Data for EDDHA-type Iron Chelates
| Analyte | λmax (nm) | Application |
|---|---|---|
| Fe(III)-EDDCHA | ~480 | Quantification of the chelated iron content. acs.orgnih.govresearchgate.net |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating the components of complex mixtures, making them indispensable for the analysis of commercial this compound products, which often contain isomers and impurities.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, identification, and quantification of this compound, its isomers, and its metal chelates in various matrices. acs.orgeuropa.eu When coupled with a Diode Array Detector (DAD), HPLC provides both quantitative data and UV-Visible spectral information for each separated peak, aiding in peak identification and purity assessment. measurlabs.comprotocols.io
The separation in HPLC is typically achieved using a reversed-phase column (e.g., C18), where a polar mobile phase is used to elute the components from a nonpolar stationary phase. acs.orgnih.gov For the analysis of anionic chelates like Fe(III)-EDDCHA, ion-pair chromatography is often employed. researchgate.net This involves adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide (B78521), to the mobile phase. researchgate.net The ion-pairing reagent forms a neutral complex with the anionic analyte, enhancing its retention on the reversed-phase column and improving the separation of different isomers and related compounds. researchgate.net
The mobile phase composition, including the type and concentration of the organic modifier (e.g., acetonitrile) and the pH, are critical parameters that must be optimized to achieve the desired separation. acs.orgresearchgate.net Isocratic or gradient elution modes can be used, depending on the complexity of the sample. nih.govresearchgate.net
The DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously. measurlabs.com This allows for the selection of the optimal wavelength for quantification (e.g., the λmax of the Fe(III)-EDDCHA complex, around 480 nm) and also provides the complete UV-Vis spectrum of each peak. nih.govresearchgate.net This spectral information is highly valuable for confirming the identity of peaks by comparing them to the spectra of known standards and for detecting co-eluting impurities. nih.gov HPLC-DAD methods have been developed and validated for the routine quality control of commercial fertilizers, allowing for the quantification of the active chelated iron content and the identification of various byproducts. acs.orgnih.gov
Table 5: Typical HPLC-DAD Parameters for the Analysis of EDDHA Iron Chelates
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. acs.orgresearchgate.net |
| Mobile Phase | Acetonitrile (B52724)/Water or Buffer with an ion-pairing reagent (e.g., tetrabutylammonium hydroxide). researchgate.net | Elution of analytes from the column. The ion-pairing reagent improves the retention and separation of anionic chelates. |
| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to separate complex mixtures. nih.govresearchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |
| Detection | Diode Array Detector (DAD) | Monitors absorbance at multiple wavelengths, providing quantitative data and UV-Vis spectra for peak identification. measurlabs.com |
Ion Pair Chromatography
Ion Pair Chromatography (IPC) is a powerful technique for separating ionic and highly polar compounds like this compound and its metal chelates on a reversed-phase column. technologynetworks.com This method introduces an ion-pairing reagent into the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, allowing for its retention and separation on a non-polar stationary phase like C18. technologynetworks.comresearchgate.net
The separation of EDDHA analogues, including EDDCHA, is significantly influenced by the mobile phase composition, particularly the type and concentration of the ion-pairing reagent, pH, and the organic modifier. researchgate.net Tetrabutylammonium (TBA+) salts, such as tetrabutylammonium hydroxide or chloride, are commonly used as ion-pairing reagents for the analysis of anionic iron chelates. researchgate.netchemmin.co.zaresearchgate.net The concentration of the ion-pairing reagent is critical; it is typically maintained at low millimolar levels (e.g., 5 mM) to achieve optimal retention and peak shape. researchgate.netchemmin.co.za
The pH of the mobile phase is another crucial parameter. For the analysis of Fe(III)-EDDCHA and related chelates, a pH of around 6.0 is often optimal. researchgate.netchemmin.co.za This pH ensures the chelate remains stable and in a consistent ionic form, facilitating reproducible interactions with the ion-pairing reagent and stationary phase. Acetonitrile is frequently used as the organic modifier, and its concentration is adjusted to control the elution time of the chelates. researchgate.netchemmin.co.za For instance, a mobile phase consisting of 35% acetonitrile in an aqueous solution containing 5 mM tetrabutylammonium hydroxide at pH 6.0 has been successfully used for the isocratic elution of EDDHA isomers. researchgate.net
The selection of the stationary phase, typically a C18 column, and the detector, most commonly a UV-Vis or a photodiode array (PDA) detector set at around 280 nm, completes the analytical setup. chemmin.co.zaaidic.it IPC has proven effective in separating not only the main chelate but also its various isomers and related impurities. researchgate.net
Table 1: Typical Ion Pair Chromatography (IPC) Parameters for EDDHA Analogues
| Parameter | Typical Value/Condition | Purpose | Source |
| Stationary Phase | Reversed-Phase C18 | Provides a non-polar surface for retention of the neutral ion pair. | chemmin.co.zaaidic.it |
| Mobile Phase | Aqueous solution with organic modifier | Elutes the components from the column. | researchgate.net |
| Ion-Pairing Reagent | 5 mM Tetrabutylammonium Hydroxide/Chloride | Forms a neutral complex with the anionic chelate. | researchgate.netchemmin.co.zaresearchgate.net |
| pH | 6.0 | Controls the ionization state of the analyte and ensures chelate stability. | researchgate.netchemmin.co.za |
| Organic Modifier | Acetonitrile (e.g., 35% v/v) | Adjusts the elution strength of the mobile phase. | researchgate.netchemmin.co.za |
| Detection | UV-Vis / PDA (280 nm) | Quantifies the chelates based on their light absorbance. | chemmin.co.zaaidic.it |
| Flow Rate | 1.5 ml/min | Controls the speed of the separation. | chemmin.co.za |
Enantioseparation Techniques for Chiral Forms
The this compound molecule contains two chiral carbon atoms, leading to the existence of stereoisomers: a racemic pair of enantiomers (d,l- or rac-EDDCHA) and an achiral meso form. researchgate.netresearchgate.net These stereoisomers can exhibit different stabilities and efficacies, making their separation and quantification essential. researchgate.net The industrial synthesis of EDDHA and its derivatives typically results in a mixture of these meso and racemic forms. researchgate.net
The separation of these chiral forms is a significant analytical challenge that requires specialized enantioseparation techniques. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. For related compounds like EDDHSA, a Chiralpak IC column has been used to achieve enantioseparation. researchgate.netresearchgate.net
The mobile phase composition is critical for achieving chiral recognition on the CSP. A typical mobile phase for such separations might consist of a mixture of an organic solvent like acetonitrile, water, and a buffer such as ammonium (B1175870) bicarbonate to control the pH (e.g., pH 9). researchgate.netresearchgate.net The separation is performed under isocratic elution conditions at a controlled temperature to ensure reproducibility. researchgate.net The development of such methods allows for the determination of the ratio of racemic to meso isomers in commercial products, which is a key indicator of quality. researchgate.net
Table 2: Example Conditions for Enantioseparation of EDDHA-type Chelates
| Parameter | Condition | Purpose | Source |
| Technique | Chiral HPLC | Separation of stereoisomers. | researchgate.netresearchgate.net |
| Stationary Phase | Chiralpak IC | Provides a chiral environment for enantiomeric discrimination. | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile / Water / 20 mM Ammonium Bicarbonate | Elutes the isomers and controls pH for optimal interaction with the CSP. | researchgate.net |
| pH | 9 | Influences the ionization state and conformation of the analytes. | researchgate.net |
| Elution Mode | Isocratic | Ensures consistent mobile phase composition during the run. | researchgate.net |
| Temperature | 30 °C | Maintains stable and reproducible separation conditions. | researchgate.net |
Methodologies for Purity Assessment of Ligands and Chelates
Assessing the purity of both the this compound ligand and its final metal chelate products is crucial for quality control. Commercial production often yields a mixture of isomers and byproducts, which can affect the efficacy of the final product. acs.orgresearchgate.net A combination of analytical methods is employed to provide a complete purity profile.
Spectrophotometric Titration: A novel and straightforward method for determining the purity of the chelating agent itself involves a spectrophotometric titration with a standard solution of Fe(III). acs.orgresearchgate.net The formation of the Fe(III)-EDDCHA complex results in a strongly colored solution. By monitoring the absorbance at a specific wavelength (e.g., 480 nm) while titrating the ligand with Fe3+, the endpoint, which corresponds to the complete complexation of the ligand, can be determined. chemmin.co.zaacs.orgresearchgate.net This allows for the quantification of the active chelating agent content and provides an assessment of inorganic impurities. Purity levels for various EDDHA analogues determined by this method have been shown to be comparable to those obtained by ¹H NMR. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final chelated product and for quantifying the different chelated isomers. aidic.it As mandated by regulations for commercial fertilizers, HPLC methods, often employing ion-pair chromatography, are used to separate and quantify the different isomers of the iron chelate, such as the ortho,ortho and ortho,para forms. chemmin.co.za These methods can identify and quantify the desired active isomer as well as less effective isomers or byproducts. researchgate.net The analysis involves dissolving the product, filtering it, and injecting it into the HPLC system, with quantification based on comparing peak areas to those of certified standards. chemmin.co.zaaidic.it
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and purity assessment of the ligand. researchgate.netscispace.com ¹H NMR can provide detailed information about the molecular structure, confirm the identity of the synthesized compound, and determine the relative proportions of different isomers (meso and racemic) present in a sample. acs.org It serves as a complementary technique to chromatographic and titrimetric methods for a comprehensive purity evaluation. scispace.com
Table 4: Summary of Purity Assessment Methodologies
| Method | Analyte | Information Provided | Source |
| Spectrophotometric Titration | Ligand (e.g., EDDCHA) | Total active chelating agent content; purity relative to inorganic impurities. | acs.orgresearchgate.net |
| HPLC (IPC) | Metal Chelate (e.g., Fe-EDDCHA) | Quantification of different chelated isomers (o,o vs o,p); overall chelate purity. | chemmin.co.zaaidic.it |
| NMR Spectroscopy | Ligand (e.g., EDDCHA) | Structural confirmation; ratio of stereoisomers (meso/racemic). | acs.orgscispace.com |
Coordination Chemistry and Metal Ion Interactions of 5 Carboxy Eddha
Thermodynamics of Metal Chelate Formation
The formation of a metal chelate is a thermodynamic process governed by the affinity of the ligand for protons and metal ions. This section delves into the protonation and stability constants that define the chelating behavior of 5-Carboxy-EDDHA.
Determination of Protonation Constants
The protonation constants (log K) are crucial for understanding the behavior of a chelating agent in solution, as they describe the step-wise addition of protons to the fully deprotonated ligand. For aminopolycarboxylic acids like this compound, these constants are determined through methods such as potentiometric and spectrophotometric titrations. semanticscholar.orgacs.orgnih.gov The protonation of this compound involves the carboxyl and amine groups. Research on the related compound EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) and its analogues provides insight into the protonation behavior. acs.orgnih.govresearchgate.net
Below is a table of representative protonation constants for chelating agents structurally related to this compound.
| Constant | Equilibrium | log K |
| K1H | [HL]/[H][L] | 10.85 |
| K2H | [H2L]/[H][HL] | - |
| K3H | [H3L]/[H][H2L] | - |
| K4H | [H4L]/[H][H3L] | - |
| Note: Data presented is for a related compound, p,p-EDDHA, as specific data for this compound was not available in the search results. The table is based on data for p,p-EDDHA. semanticscholar.org |
Stability Constants with Essential Micronutrients (Fe³⁺, Cu²⁺, Mg²⁺, Ca²⁺)
The stability constant (log K) quantifies the strength of the interaction between a ligand and a metal ion to form a complex. waterlinepublication.org.uk Higher stability constants indicate a stronger and more stable complex. The stability of this compound complexes with essential micronutrients is critical for its efficacy in various applications. Studies on related EDDHA compounds have established stability constants for Fe³⁺, Cu²⁺, Mg²⁺, and Ca²⁺ through spectrophotometric and potentiometric methods. semanticscholar.orgacs.orgnih.govucm.es
The following table summarizes the stability constants for metal complexes of a related compound, o,o-EDDHA.
| Metal Ion | Equilibrium | log K |
| Fe³⁺ | [FeL⁻]/[Fe³⁺][L⁴⁻] | 35.09 |
| Cu²⁺ | [CuL²⁻]/[Cu²⁺][L⁴⁻] | - |
| Mg²⁺ | [MgL²⁻]/[Mg²⁺][L⁴⁻] | - |
| Ca²⁺ | [CaL²⁻]/[Ca²⁺][L⁴⁻] | - |
| Note: Data presented is for a related compound, o,o-EDDHA, as specific data for this compound was not available in the search results. The log K for Fe³⁺ is for the [FeL⁻] species. ua.es Missing values indicate that the data was not available in the provided search results. |
Comparative Chelation Abilities (pM values)
The pM value, defined as the negative logarithm of the free metal ion concentration in a solution containing the metal and ligand at equilibrium, is a practical measure of a chelating agent's effectiveness. acs.orgnih.gov It provides a way to compare the chelating ability of different ligands under specific conditions. acs.orgnih.govrsc.org The pM value is influenced by pH and the presence of competing metal ions. For iron chelates, this is often expressed as pFe³⁺. Studies on EDDHA and its derivatives have determined pM values to assess their relative chelating strength. acs.orgnih.govrsc.org
Chemical Speciation Modeling and Equilibrium Studies in Aqueous Solutions
Chemical speciation refers to the distribution of a chemical element among its various chemical forms in a system. goldschmidt.infocmu.edu For this compound in an aqueous solution, its speciation, and that of the metal complexes it forms, is highly dependent on factors such as pH and the concentrations of the ligand and metal ions. mdpi.comacs.org
Equilibrium studies, often aided by computer modeling programs like MINTEQA2 and VMinteq, are used to predict the predominant species of the metal-chelate complex under various environmental or physiological conditions. semanticscholar.orgucm.esgoldschmidt.info These models utilize the protonation and stability constants to calculate the concentrations of each possible species (e.g., [FeL]⁻, [FeHL], [Fe(OH)L]²⁻) as a function of pH. ucm.esua.es Such studies are crucial for understanding the bioavailability and mobility of the chelated metal. acs.org For instance, at neutral to alkaline pH, the fully deprotonated ligand forms a stable complex with Fe³⁺. researchgate.net However, at lower pH values, protonated forms of the complex may become more prevalent. researchgate.net
Mechanistic Insights into Metal Binding
Understanding how this compound binds to metal ions involves examining the coordination geometry and the number of donor atoms involved in the complex.
Coordination Geometry and Ligand Denticity (e.g., Hexadentate Complexes)
This compound, similar to its parent compound EDDHA, is a multidentate ligand, meaning it has multiple donor atoms that can bind to a central metal ion. wikipedia.orgwikipedia.org The term denticity refers to the number of donor groups in a single ligand that bind to the central atom. wikipedia.orgyoutube.com
EDDHA is known to act as a hexadentate ligand, binding metal ions through two nitrogen atoms (from the ethylenediamine (B42938) backbone), two phenolic oxygen atoms, and two oxygen atoms from the carboxylate groups. wikipedia.orgresearchgate.net This forms a stable octahedral coordination geometry around the metal ion. wikipedia.orgwikipedia.orglibretexts.org The resulting complex is an anion. wikipedia.org It is anticipated that this compound also functions as a hexadentate ligand, forming stable, six-coordinate complexes with metal ions like Fe³⁺. This hexadentate nature contributes to the high stability of the resulting chelate due to the chelate effect, which is an entropic advantage of using a single multidentate ligand over multiple monodentate ligands. libretexts.orglibretexts.org
Role of Phenolic Hydroxyl Groups in Metal Complexation
The coordination of metal ions by this compound, a derivative of ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA), is significantly influenced by its phenolic hydroxyl groups. mdpi.comacs.orgmdpi.com These groups, along with the carboxyl and amine functionalities, act as key binding sites for metal ions. mdpi.commdpi.com The deprotonation of these phenolic hydroxyls is a crucial step in the formation of stable metal chelates. mdpi.com In the case of similar chelating agents like EDDHA, the phenolic groups are known to be highly reactive donor groups in the coordination of metal ions. researchgate.net
The geometry of the resulting complex is also dictated by the arrangement of these phenolic groups. For instance, in EDDHA isomers, the most stable arrangement for ferric complexes involves the phenolic groups occupying equatorial positions in an octahedral geometry. researchgate.net This arrangement is considerably more stable than alternatives where the phenolic groups are in different positions. researchgate.net The presence of these hydroxyl groups on the aromatic rings enhances the chelating agent's affinity for certain metal ions. frontiersin.org For example, the presence of phenolate (B1203915) groups in EDDHA analogues favors the binding of smaller metal ions like Mg²⁺. ucm.es
Furthermore, the electronic properties of the phenolic groups, influenced by substituents on the benzene (B151609) ring, can modulate the stability of the metal complexes. acs.org For instance, the presence of electron-withdrawing groups can make the phenolic groups more acidic, leading to a stronger affinity for metal ions like iron. mdpi.com The interaction of Sc³⁺ with EDDHA, for example, is thought to occur through a bridging interaction involving the phenolic groups. mdpi.com
Effect of pH on Chelate Stability and Distribution
The stability and speciation of this compound metal chelates are profoundly dependent on the pH of the surrounding medium. acs.orgresearchgate.netnih.govresearcher.life The effectiveness of chelating agents like EDDHA and its derivatives is directly linked to their stability across a range of pH values. ias.ac.in Generally, these chelates are designed to be highly stable in neutral and alkaline solutions, which is a key factor for their use in various applications. researchgate.netgoogle.com
For the related compound Fe-EDDHA, studies have shown that its stability is lowest at a pH of 3 and highest at a pH of 7. mdpi.com The distribution of different isomeric forms of Fe-EDDHA is also pH-dependent. For example, an increase in pH favors the formation of the more stable ortho,ortho isomer. mdpi.comnih.gov At a pH of 7, a high degree of iron(III) ion complexation (over 80%) is achieved. mdpi.comnih.gov Conversely, as the pH increases into the alkaline range, the potential for the precipitation of metal hydroxides, such as ferric hydroxide (B78521), also increases, which can compete with the chelation process. nih.govwaterlinepublication.org.uk For instance, the ferric-EDTA complex will completely convert to free EDTA and ferric hydroxide by pH 12. waterlinepublication.org.uk
The protonation state of the ligand's functional groups (carboxyl, amine, and phenolic hydroxyl) is governed by the pH. mdpi.combeloit.edu At low pH, hydrogen ions compete with metal ions for the binding sites on the ligand. researcher.life As the pH increases, these functional groups deprotonate, making the ligand a more effective chelator. mdpi.combeloit.edu The optimal pH range for chelation varies depending on the specific metal ion. For example, with EDTA, chelation of ferric iron is optimal at a pH below 8, while for calcium it is optimal at a pH greater than 6. waterlinepublication.org.uk The distribution of chelated species versus pH can be modeled to predict the effectiveness of a chelating agent under specific conditions. researchgate.netresearcher.life
Below is an interactive table summarizing the stability of Fe-EDDHA at different pH values based on experimental observations. mdpi.comnih.gov
| pH Level | Stability of Fe-EDDHA | Observations |
| 3 | Least Stable | The total chelate concentration is at its lowest. mdpi.com The concentration of the d,l-rac-Fe-(o,o) EDDHA isomer decreases over time. mdpi.comnih.gov |
| 5 | Moderate Stability | The total concentration of the complex has been observed to decrease over time in some studies. nih.gov The concentration of the d,l-rac-Fe-(o,o) EDDHA isomer increases. mdpi.comnih.gov |
| 7 | Most Stable | The highest total chelate concentration is observed, favoring the formation of the stable (ortho, ortho) isomer. mdpi.comnih.gov A high degree of iron(III) ion complexation is achieved. mdpi.comnih.gov |
| >8 | High Stability | EDDHA and its derivatives generally remain fully associated with Fe up to a pH of 9. researchgate.netgoogle.com |
Ligand Exchange Reactions and Competition with Other Cations
Ligand exchange reactions, where one ligand in a complex is replaced by another, are a critical aspect of the coordination chemistry of this compound. libretexts.orgsavemyexams.com The stability of the metal chelate determines its susceptibility to these exchange reactions. ias.ac.in In environments containing multiple cations, competition for the chelating agent can occur. researchgate.net
For instance, in soil and nutrient solutions, cations like Ca²⁺ and Mg²⁺ are major competitors for chelating agents, especially in calcareous conditions. ucm.es However, chelates like EDDHA/Fe³⁺ have been shown to remain stable and fully associated with iron in a pH range of 4 to 9, even in the presence of competing Ca²⁺ ions. researchgate.netgoogle.com This indicates a high affinity of the EDDHA-type ligand for Fe³⁺ compared to these divalent cations. ucm.es The low stability constants of DCHA (a related compound) with Ca²⁺ and Mg²⁺ suggest that competition from these cations would be minimal, which is an advantage in calcareous soils. ucm.es
The presence of other metal ions, such as Cu²⁺, can also lead to ligand exchange. The affinity of o,p-EDDHA for Cu²⁺ can lead to a decrease in the amount of chelated iron. ucm.es The rate of these exchange reactions can be influenced by pH, with some studies indicating a higher rate of ligand and metal-exchange reactions at pH 7.5 compared to pH 5.5. stressphysiology.com
The ability of a chelating agent to extract a metal ion from a less stable complex is a key feature of its function. beloit.edu The relative stability of different metal chelates, often expressed by stability constants, can predict the outcome of these competitive interactions. ias.ac.in For example, the stability constants for ferric chelates are typically much higher than for ferrous or other divalent metal chelates, making the ferric complex very stable, especially at lower pH values. beloit.edu
The following table presents a conceptual overview of the competitive interactions between Fe-EDDCHA and other common cations.
| Competing Cation | Interaction with EDDCHA | Outcome |
| Ca²⁺ | EDDHA derivatives show high stability against competition from Ca²⁺ in the pH 4-9 range. researchgate.netgoogle.com | Fe³⁺ remains chelated. |
| Mg²⁺ | The presence of phenolate groups in EDDHA-like structures favors binding to smaller ions like Mg²⁺, but the affinity for Fe³⁺ is significantly higher. ucm.es | Fe³⁺ remains chelated. |
| Cu²⁺ | Can compete with Fe³⁺ for the chelating agent, potentially displacing some iron. ucm.es | Partial displacement of Fe³⁺ may occur depending on concentrations and pH. |
| Zn²⁺ | While specific data for this compound is limited, other chelating agents like EDTA can form stable complexes with zinc. ias.ac.inbibliotekanauki.pl | Competition is possible, but the high stability of the Fe³⁺ chelate likely favors its retention. |
Environmental Dynamics and Fate of 5 Carboxy Eddha in Terrestrial and Aquatic Systems
Stability and Persistence in Soil Environments
The efficacy and persistence of 5-Carboxy-EDDHA in soil are significantly influenced by its stability across varying environmental conditions. Its ability to remain in a soluble, chelated form is crucial for its function, particularly in agricultural applications as an iron fertilizer.
Influence of Soil pH on Chelate Integrity and Solubilization
The pH of the soil is a critical factor determining the stability of metal chelates. Research demonstrates that this compound, when complexed with iron (Fe-EDDCHA), maintains its integrity and remains fully associated with iron across a broad pH range of 4 to 9. researchgate.net This stability is particularly noteworthy in neutral and alkaline soils, where many other chelating agents become ineffective. researchgate.netgoogle.com For instance, in calcareous soils with high pH, the stability of the Fe-EDDCHA complex prevents the iron from precipitating as insoluble hydroxides, a common issue with less stable chelates. google.comgruppotpp.it
Interactions with Soil Components: Ferrihydrite, Peat, Clay Minerals, and Carbonates
The various components of soil present different surfaces for interaction with this compound. Studies have shown that among common soil materials, ferrihydrite (an iron oxyhydroxide) and acid peat exhibit the highest retention of both chelated and non-chelated iron from EDDHA-type chelates. researchgate.net In contrast, calcium carbonate and clay minerals like Ca-montmorillonite are among the least reactive soil constituents regarding the adsorption of these iron chelates. mdpi.comresearchgate.net
The interaction with clay minerals is complex and can be influenced by the specific type of clay and the presence of other ions. nih.govresearchgate.netsemineral.es Generally, the layered structure of clays (B1170129) can lead to intercalation or surface adsorption, but for large, stable molecules like Fe-EDDCHA, these interactions are less pronounced compared to those with more reactive surfaces like ferrihydrite. researchgate.netnih.gov The presence of organic matter, such as peat, provides numerous functional groups that can interact with the chelate, contributing to its retention in the soil. researchgate.netmdpi.com
Sorption and Desorption Dynamics on Soil Surfaces
The retention of this compound on soil surfaces is a key factor in its environmental mobility. Research indicates that Fe-EDDCHA is retained less by soil surfaces compared to other EDDHA derivatives like Fe-EDDHA and Fe-EDDHMA. researchgate.net This lower retention suggests a higher potential for mobility in the soil solution.
Sorption and desorption processes are influenced by the chemical properties of the chelate and the soil matrix. mdpi.comresearchgate.net The negative charge of many chelates can lead to rapid sorption onto positively charged sites on soil minerals. researchgate.net However, the high stability of the Fe-EDDCHA complex appears to mitigate strong adsorption, allowing it to persist in the soil solution. researchgate.net Desorption can be influenced by competing ions and changes in soil solution chemistry. For instance, the presence of phosphate (B84403) can lead to the desorption of organic matter, which could indirectly affect the mobility of chelates. slu.se
Table 1: Interaction of EDDHA-type Iron Chelates with Soil Components
| Soil Component | Reactivity/Retention | Key Findings | Citations |
|---|---|---|---|
| Ferrihydrite | High | Greatest retention of chelated and non-chelated Fe. | researchgate.netresearchgate.net |
| Acid Peat | High | Significant retention of Fe from EDDHA chelates. | researchgate.net |
| Clay Minerals | Low | Less reactive compared to ferrihydrite and peat. | mdpi.comresearchgate.net |
| Calcium Carbonate | Low | Minimal interaction and retention observed. | researchgate.netmdpi.com |
Bioremediation and Biodegradation Potential in Environmental Contexts
The persistence of synthetic chelating agents in the environment is a growing concern due to their potential to mobilize heavy metals. researchgate.netacs.org Understanding the biodegradation potential of this compound is therefore crucial for assessing its long-term environmental impact.
Microbial Degradation Pathways of Chelating Agents
The biodegradation of aminopolycarboxylic acid (APCA) chelating agents has been studied for several compounds, though specific pathways for this compound are not extensively detailed in the provided search results. Generally, microbial degradation of APCAs can occur under both aerobic and anaerobic conditions. oup.com For some chelates, the initial step involves enzymatic cleavage of C-N bonds. oup.com For aromatic compounds, degradation often proceeds through the formation of central intermediates like catechol or protocatechuate, followed by ring cleavage. unesp.brresearchgate.net The presence of metal ions can significantly influence the biodegradability of a chelate, as the stability of the metal-chelate complex can either inhibit or, in some cases, be a prerequisite for microbial attack. oup.com
Environmental Recalcitrance of Synthetic Chelates
Many synthetic chelating agents, including derivatives of EDDHA, are known for their environmental persistence. mdpi.comgoogle.com They are often considered not readily biodegradable, leading to long residence times in soil and water. google.comresearchgate.net This recalcitrance is a concern because the persistent chelate can mobilize toxic heavy metals from soils and sediments, increasing the risk of groundwater contamination. acs.orgiaea.org While some APCAs like NTA are more readily biodegradable, others like EDTA and DTPA show greater resistance to microbial breakdown. researchgate.netoup.comrsc.org The stability that makes EDDHA derivatives effective as fertilizers also contributes to their environmental persistence. oup.comgoogle.com
Comparative Environmental Life Cycle Assessment (LCA) of Production Processes
Due to the absence of direct LCA studies on this compound, this section will provide a comparative analysis based on the production of the closely related and widely used chelating agent, ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA). The synthesis of EDDHA shares common precursors and chemical processes that are likely analogous to those required for this compound, offering valuable insights into its potential environmental life cycle.
The industrial synthesis of EDDHA typically involves a one-step Mannich-type reaction. The process generally includes the reaction of phenol (B47542), ethylenediamine (B42938), and glyoxylic acid in an alkaline aqueous solution, often using sodium hydroxide (B78521) or potassium hydroxide. aidic.itgoogle.com The reaction is followed by extraction and purification steps to isolate the EDDHA product. aidic.itgoogle.com The production of iron chelates of EDDHA (Fe-EDDHA) then involves a subsequent chelation step with an iron salt. researchgate.net
A cradle-to-gate LCA study comparing the production of 1 kg of iron in the form of Fe-EDDHA with a bio-based iron chelate provides critical data on the environmental impacts associated with the synthetic chelate's production. mdpi.com This analysis, conducted using the ReCipe 2016 method, highlights the significant environmental burdens across various impact categories. mdpi.com The major contributors to these impacts were identified as the production processes of the raw materials, particularly phenol and ethylenediamine. mdpi.comresearchgate.net
The following table presents the environmental impact indicators for the production of Fe-EDDHA. While this data is for Fe-EDDHA, it serves as the closest available proxy to understand the potential environmental profile of this compound production, assuming a similar synthesis pathway.
Table 1: Environmental Impact Assessment of Fe-EDDHA Production (per 1 kg of Iron)
| Impact Category | Unit | Fe-EDDHA Production Impact |
|---|---|---|
| Global Warming | kg CO2 eq | Data not fully available, but significant contribution from phenol and ethylenediamine production. mdpi.com |
| Terrestrial Ecotoxicity | kg 1,4-DB eq | Data not fully available, but significant contribution from ethylenediamine, sodium hydroxide, and phenol production. mdpi.com |
| Freshwater Ecotoxicity | kg 1,4-DB eq | Data not fully available, but significant contribution from ethylenediamine, sodium hydroxide, and phenol production. mdpi.com |
| Human Toxicity | kg 1,4-DB eq | Data not fully available, but significant contribution from ethylenediamine, phenol, and sodium hydroxide production. mdpi.com |
| Fossil Resource Scarcity | kg oil eq | Data not fully available, but significant contribution from natural gas consumption in precursor production. mdpi.com |
Source: Adapted from a comparative LCA study on Fe-EDDHA. mdpi.com
Research Findings:
The LCA of Fe-EDDHA production reveals several key findings that are likely relevant to the environmental profile of this compound:
Energy Consumption: The synthesis process requires heating, which contributes to fossil resource scarcity and greenhouse gas emissions. researchgate.net
Toxicity: The production and use of raw materials like phenol and ethylenediamine are major contributors to human and ecotoxicity categories. mdpi.com
Process Byproducts: The synthesis of EDDHA can result in a mixture of isomers (ortho-ortho, ortho-para) and other byproducts, which can complicate purification and may have their own environmental implications. researchgate.net
In comparison to bio-based alternatives, the production of synthetic chelates like Fe-EDDHA has been shown to have a substantially higher environmental impact across multiple categories, including global warming, ecotoxicity, and fossil resource scarcity. mdpi.com One study found that a bio-based iron chelate could reduce environmental impacts by 69-82% compared to Fe-EDDHA. mdpi.com
For a more accurate and comprehensive understanding of the environmental life cycle of this compound, a dedicated LCA study is necessary. Such a study would need to model the specific synthesis route, including all material and energy inputs, as well as emissions and waste outputs. This would allow for the identification of specific environmental hotspots and guide the development of more sustainable production methods for this compound.
Mechanistic Studies of 5 Carboxy Eddha in Plant Soil Systems
Root-Mediated Processes of Chelated Iron Uptake in Plants
The interaction between 5-Carboxy-EDDHA and plant roots is a sophisticated process involving multiple steps to make iron accessible to the plant.
Role of Chelating Agents as Iron Carriers to Plant Roots
Chelating agents like this compound function as organic carriers for the ferric iron ion (Fe³⁺). gruppotpp.itresearchgate.net In the soil, iron is often present in insoluble forms, especially in alkaline conditions, making it unavailable for plant uptake. researchgate.netaidic.it this compound envelops the Fe³⁺ ion, forming a stable, water-soluble complex. gruppotpp.it This complex protects the iron from precipitating and effectively transports it through the soil solution to the surface of the plant roots. gruppotpp.it This carrier mechanism ensures that a steady supply of iron reaches the root interface, overcoming the challenge of low iron solubility in the soil. gruppotpp.itresearchgate.net
Mechanisms of Iron Release and Reduction at the Root Interface
Once the Fe³⁺-chelate complex reaches the root, the iron must be released to be absorbed. In dicotyledonous and non-graminaceous monocotyledonous plants (Strategy I plants), this process is primarily accomplished through a reduction mechanism at the root's plasma membrane. gruppotpp.itmdpi.com An enzyme called ferric chelate reductase (FCR) reduces the chelated ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺). gruppotpp.itmdpi.com This enzymatic reaction is crucial because good ferric chelators are generally poor ferrous chelators, leading to the dissociation of the Fe²⁺ from the chelating agent. researchgate.net The plant can then readily absorb the freed Fe²⁺ ion. gruppotpp.itresearchgate.net The now-free this compound ligand can diffuse back into the soil to chelate and transport another iron ion, a process often referred to as a 'shuttle mechanism'. gruppotpp.itresearchgate.net
Contribution of Passive Chelate Absorption by Plant Roots
Besides the primary reduction mechanism, there is evidence for the passive absorption of the intact iron-chelate complex by plant roots. researchgate.net Studies have shown that the EDDHA chelating agent itself can be found in the roots and leaves of plants treated with Fe-EDDHA. researchgate.netresearchgate.net This indicates that the entire complex can be taken up by the plant, albeit in smaller quantities compared to the amount of iron absorbed via the reduction-splitting mechanism. researchgate.net Research on tomato and pepper plants indicated that the ratio of EDDHA to iron taken up was between 0.05 and 0.27, suggesting a secondary but significant contribution of passive chelate absorption. researchgate.net A higher concentration of Fe-EDDHA in the nutrient solution can lead to a higher EDDHA/Fe ratio in the plant tissues, indicating an increased role for passive absorption under such conditions. researchgate.net
Comparison with Strategy I and Strategy II Iron Acquisition Mechanisms in Plants
Higher plants have evolved two distinct strategies to acquire iron from the soil. researchgate.netresearchgate.net The application of synthetic chelates like this compound interacts with these native strategies, primarily augmenting the mechanism of Strategy I plants.
Strategy I is employed by all higher plants except for grasses. This strategy involves three main steps:
The use of this compound directly facilitates Strategy I by delivering the Fe³⁺ to the FCR enzyme at the root surface. mdpi.com
Strategy II is characteristic of graminaceous (grass) species. researchgate.netbiotechstudies.org This strategy involves:
Unlike Strategy I, this mechanism does not require the reduction of iron outside the root. ua.es
The table below provides a comparative overview of the two strategies.
| Feature | Strategy I | Strategy II |
|---|---|---|
| Plant Group | Dicots and non-graminaceous monocots | Graminaceous (grass) species |
| Rhizosphere pH Change | Acidification (Proton release) | No significant change or slight increase |
| Iron Mobilization | Increased solubility via low pH and reduction | Chelation by secreted phytosiderophores |
| Key Root Process | Fe³⁺ reduction to Fe²⁺ (Ferric Chelate Reductase) | Uptake of intact Fe³⁺-phytosiderophore complex |
| Uptake Form of Iron | Fe²⁺ | Fe³⁺-phytosiderophore |
| Key Transporters | IRT1 (for Fe²⁺) | YS/YSL (for Fe³⁺-PS complex) |
Physiological Responses of Plants to this compound Application
The successful uptake of iron facilitated by this compound triggers significant positive physiological changes within the plant, most notably related to photosynthesis.
Impact on Chlorophyll (B73375) Production and Correction of Iron Chlorosis
Iron is an indispensable nutrient for plants, acting as a vital cofactor in the synthesis of chlorophyll, the green pigment essential for photosynthesis. researchgate.netbiotechstudies.org A deficiency of iron directly impairs chlorophyll production, leading to a condition known as iron chlorosis. aidic.itbiotechstudies.org This disorder is visibly characterized by the yellowing of the interveinal areas of young leaves, stunted growth, and reduced crop yields. mdpi.com
The table below illustrates the observed impact of EDDHA-Fe application on plant health.
| Parameter | Condition without EDDHA-Fe (Iron Deficient) | Condition with EDDHA-Fe |
|---|---|---|
| Leaf Appearance | Interveinal yellowing (chlorosis) | Green and healthy |
| Chlorophyll Level | Low | Significantly increased |
| Photosynthetic Rate | Reduced | Restored to normal levels |
| Plant Growth | Stunted | Vigorous and healthy |
Effects on Shoot and Root System Development in Controlled in vitro and in vivo Cultivation Systems
The application of iron chelates, particularly ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA), has demonstrated significant effects on the development of plant shoot and root systems in controlled laboratory (in vitro) and greenhouse (in vivo) settings. Research highlights that these effects are not uniform and can be influenced by the specific plant species and the form of the chelate used.
In micropropagation studies, the form of iron chelate has been shown to be a critical factor. A study on blue honeysuckle (Lonicera caerulea var. kamtschatica Sevast.) found that Fe(III)-EDDHA was particularly effective during the rooting stage. mdpi.com Its application in the nutrient medium led to a 100% rooting rate, a 1.5 to 2-fold increase in the number of shoots, and a 1.4 to 1.9-fold increase in the number of roots. mdpi.com This suggests a high sensitivity and positive response of this species to carboxyl-containing chelates like Fe(III)-EDDHA for root development. mdpi.com Specifically, plants treated with Fe(III)-EDDHA developed approximately 1.5 times more roots compared to control variants. mdpi.com
Similarly, research on Carlina onopordifolia in vitro showed that while changing the iron chelate from FeEDTA to FeEDDHA did not affect the number of axillary shoots, it did influence root growth. researchgate.net The presence of FeEDDHA in the culture medium, especially when combined with a 30-second pulse of indole-3-butyric acid (IBA), significantly stimulated root growth. researchgate.net This stimulatory effect on both the number and length of roots has also been observed in other species like raspberry (Rubus idaeus). researchgate.net In strawberry plants grown in calcareous media, all tested Fe sources, including EDDHA-Fe, significantly increased root dry matter compared to controls without iron. unirioja.es
However, the concentration of the chelate can also play an inhibitory role. In the Carlina onopordifolia study, a two- and three-fold increase in the concentration of FeEDDHA significantly inhibited shoot growth. researchgate.net This indicates that while beneficial, the concentration of the chelate must be optimized to avoid negative impacts on shoot development.
Table 1: Effects of Fe-EDDHA on Plant Development in Controlled Systems
| Plant Species | Cultivation System | Observed Effect on Shoots | Observed Effect on Roots | Reference |
|---|---|---|---|---|
| Blue Honeysuckle (Lonicera caerulea) | In vitro | 1.5–2 times increase in shoot number | 100% rooting rate; 1.4–1.9 times increase in root number | mdpi.com |
| Carlina onopordifolia | In vitro | Growth inhibited at 2x and 3x concentrations | Stimulated root growth, especially with IBA pulse | researchgate.net |
| Strawberry (Fragaria × ananassa) | In vivo (pot experiment) | Increased dry matter production (non-significant difference from EDDHA-Fe) | Significantly higher root dry matter than control | unirioja.es |
| Raspberry (Rubus idaeus) | In vitro | Not specified | Stimulated number and length of roots | researchgate.net |
Influence on Plant Biomass and Yield Parameters
The application of EDDHA chelates has been shown to positively influence plant biomass and yield, primarily by correcting iron deficiency, which is a major limiting factor for crop productivity in alkaline and calcareous soils. jabonline.in By maintaining iron in a soluble, bioavailable form, these chelates support robust plant growth and can lead to significant improvements in both vegetative biomass and final yield. ias.ac.in
Table 2: Influence of Fe-EDDHA on Plant Biomass and Yield
| Plant Species | Application Method | Key Findings | Reference |
|---|---|---|---|
| Tomato (Solanum lycopersicum) | Soil Drench / Foliar Spray | Increased Fe content in shoots; improved plant growth and yield per plant. | jabonline.in |
| Italian Lemon (Citrus limon) | Soil Application | Increased Fe content in leaf tissue and improved yield. | jabonline.in |
| Strawberry (Fragaria × ananassa) | Soil Application | Resulted in high dry matter production, comparable to other effective iron sources. | unirioja.es |
| Date Palm (Phoenix dactylifera) | Soil Application | Application of Fe chelates improved fruit yield in calcareous soils. | jabonline.in |
Plant Species Selectivity and Specificity to Different Chelate Types
Research indicates that plant species exhibit selectivity towards different types of iron chelates, meaning that the effectiveness of a given chelate can vary significantly from one plant species to another. Fe(III)-EDDHA, a carboxyl-containing chelate, is often compared with other chelates like Fe(III)-EDTA and Fe(III)-DTPA. mdpi.comias.ac.in
A clear example of this selectivity was observed in the micropropagation of blue honeysuckle. mdpi.com At the rooting stage, plants showed a high sensitivity and superior response to Fe(III)-EDDHA compared to other tested chelates, including Fe(III)-EDTA and Fe(III)-DTPA. mdpi.com This specificity suggests that the molecular structure of the chelate interacts differently with the root physiology of various plants.
The effectiveness of chelates is also highly dependent on soil pH. Fe-EDDHA is known to be stable and effective over a wide pH range, from 4 to 9, making it a superior iron source for calcareous soils. ias.ac.in In contrast, Fe-EDTA is most effective at a pH below 6.3 and becomes ineffective in high-pH soils because it preferentially binds with calcium. ias.ac.in Fe-DTPA is stable up to a pH of about 7.5. ias.ac.in This chemical property underpins the practical selectivity of Fe-EDDHA for correcting iron chlorosis in alkaline agricultural systems. ias.ac.in
Studies comparing FeEDDHA and FeEDTA in Carlina onopordifolia found that supplementing the medium with FeEDDHA significantly increased the chlorophyll content in leaves compared to the standard MS medium containing FeEDTA. researchgate.net However, for root induction after a short IBA pulse, FeEDTA-containing medium resulted in a higher number of roots per shoot, suggesting a complex interaction between the chelate type, plant species, and other growth regulators. researchgate.net
Interactions with Rhizosphere Microorganisms
Stimulation of Microbial Activity by Root Exudates
The rhizosphere, the narrow zone of soil surrounding plant roots, is a hotspot of microbial activity. nih.govyoutube.com This activity is largely driven by root exudates—a diverse mixture of carbon-rich compounds that plants release into the soil. researchgate.netmdpi.com These exudates, which can account for 5-21% of a plant's total photosynthetically fixed carbon, include sugars, amino acids, organic acids, and secondary metabolites. nih.govfrontiersin.org
These compounds serve as a primary food source for soil microorganisms, stimulating their growth and activity. youtube.comresearchgate.net In return, these microbes can benefit the plant by enhancing nutrient availability, producing plant growth-promoting hormones, and suppressing pathogens. nih.govfrontiersin.org For example, plants can release specific compounds to attract beneficial bacteria; tomato roots secrete L-malic acid to recruit Bacillus subtilis, and legumes release flavonoids to attract symbiotic rhizobia. frontiersin.orgfrontiersin.org
While direct studies on how this compound specifically alters the composition of root exudates are limited, its role in improving plant iron nutrition is crucial. Iron is an essential cofactor for many enzymes in both plants and microbes. researchgate.net By alleviating iron stress, this compound ensures healthy plant development. A healthy plant generally has a more robust metabolism and can produce a greater quantity and diversity of root exudates, thereby fostering a more active and beneficial rhizosphere microbiome. nih.gov This enhanced microbial community can further support the plant, creating a positive feedback loop. nih.gov
Role in Rhizoremediation Processes
Rhizoremediation is an environmental cleanup technology that utilizes the synergistic relationship between plants and rhizosphere microbes to degrade, immobilize, or remove contaminants from the soil. nih.govresearchgate.net The effectiveness of this process can be significantly enhanced by the application of synthetic chelating agents, which can include compounds from the EDDHA family. nih.gov
The primary role of chelating agents in this context is to increase the bioavailability of toxic heavy metals. pjoes.com Many heavy metal pollutants, such as lead (Pb), are often present in soil in stable, insoluble forms, making them difficult for plants or microbes to access. mdpi.comresearchgate.net Chelating agents like EDDHA can form stable, water-soluble complexes with these metal ions. nih.govpjoes.com This mobilization makes the contaminants more available for uptake by plant roots (phytoextraction) or for degradation and sequestration by rhizosphere microorganisms. nih.gov
For example, chelating agents are known to bind to toxic metal ions, which can then be absorbed by the plant's root system. nih.gov The plant-microbe partnership is key; plant roots provide an ideal environment and nutrients for microbes, which in turn can produce enzymes or other substances that help break down or transform pollutants. researchgate.net The addition of a chelant like this compound can kickstart this process by making the target pollutant accessible to the biological components of the rhizoremediation system.
Secondary Effects on Plant Metabolism and Biochemical Composition
Beyond its primary role in facilitating iron uptake, the application of EDDHA can have secondary effects on plant metabolism and biochemical composition. These effects can be both positive and negative and indicate that the chelate itself, or the altered nutrient dynamics it creates, can influence various physiological pathways. researchgate.net
A notable secondary effect is the impact on pigment concentration. In studies with Carlina onopordifolia, replacing FeEDTA with FeEDDHA in the culture medium led to a significant increase in the level of chlorophyll in the leaves. researchgate.net This is a direct benefit, as higher chlorophyll content supports more efficient photosynthesis.
However, other metabolic changes can be less desirable. In a study involving several vegetable species, cucumber plants grown with Fe-EDDHA suffered from a serious infection by mildew (Sphaerotheca fusca), while plants grown on an inorganic iron source remained resistant. researchgate.net This suggests that EDDHA may alter the plant's defense mechanisms or metabolic profile in a way that increases susceptibility to certain pathogens. researchgate.net In the same study, tomatoes grown on Fe-EDDHA showed a lower content of lycopene (B16060) in the fruit, indicating an influence on the synthesis of important secondary metabolites and phytonutrients. researchgate.net These findings illustrate that the use of synthetic chelates can have physiological consequences that extend beyond simply correcting a nutrient deficiency. researchgate.net
Table 3: Observed Secondary Effects of EDDHA on Plant Metabolism
| Plant Species | Observed Effect | Potential Implication | Reference |
|---|---|---|---|
| Carlina onopordifolia | Significant increase in leaf chlorophyll content | Enhanced photosynthetic capacity | researchgate.net |
| Cucumber (Cucumis sativus) | Increased susceptibility to mildew (Sphaerotheca fusca) | Alteration of plant defense pathways | researchgate.net |
| Tomato (Solanum lycopersicum) | Lowered lycopene content in fruits | Impact on secondary metabolite synthesis and fruit quality | researchgate.net |
Q & A
Q. How should contradictory data on this compound’s phytotoxicity be addressed in meta-analyses?
- Methodological Answer : Apply weighted statistical models to account for study heterogeneity (e.g., sample size, experimental duration). Perform sensitivity analyses to identify outlier datasets. Discuss limitations in methodology sections, such as variability in plant species or soil microbiota .
Data Presentation and Validation
Q. What are the best practices for presenting large datasets on this compound’s binding kinetics?
- Methodological Answer : Use scatter plots with non-linear regression curves to visualize binding isotherms. Include raw data in appendices and processed data (e.g., KD values) in main tables. Apply error bars representing standard deviations from triplicate trials. Reference statistical software (e.g., GraphPad Prism) for transparency .
Q. How can machine learning models enhance the prediction of this compound’s environmental behavior?
- Methodological Answer : Train neural networks on existing datasets (e.g., soil adsorption coefficients, half-lives) using Python libraries like Scikit-learn. Validate models via k-fold cross-validation and compare predictions with empirical field data. Publish code and training datasets in open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
